N-Methyl-N-1,3-thiazol-2-ylnitramide
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Overview
Description
2-Thiazolamine, N-methyl-N-nitro- is a heterocyclic compound featuring a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N-methyl-N-nitro- typically involves the condensation of thiourea with an alpha-halo ketoneThe reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of thiazole derivatives, including 2-Thiazolamine, N-methyl-N-nitro-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, N-methyl-N-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
2-Thiazolamine, N-methyl-N-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Thiazolamine, N-methyl-N-nitro- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
Thiazolidine: Exhibits diverse biological activities, including anticancer and anti-inflammatory effects.
Thiazoline: Used in organic synthesis and catalysis
Uniqueness
2-Thiazolamine, N-methyl-N-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59024-02-1 |
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Molecular Formula |
C4H5N3O2S |
Molecular Weight |
159.17 g/mol |
IUPAC Name |
N-methyl-N-(1,3-thiazol-2-yl)nitramide |
InChI |
InChI=1S/C4H5N3O2S/c1-6(7(8)9)4-5-2-3-10-4/h2-3H,1H3 |
InChI Key |
PMPPERSGIVNNOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=CS1)[N+](=O)[O-] |
Origin of Product |
United States |
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